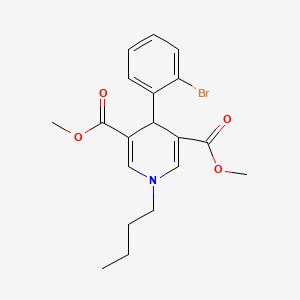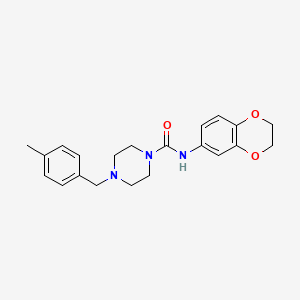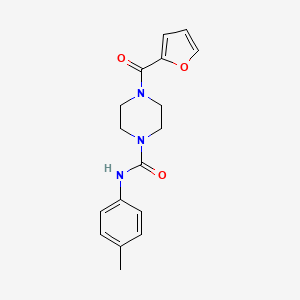![molecular formula C23H29ClN2O2 B4708168 N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4708168.png)
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide
描述
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide, also known as PAC-1, is a small molecule that has shown potential as an anticancer agent. This compound was first synthesized in 2008 and has since been the subject of extensive research. In
作用机制
The mechanism of action of N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide is not fully understood, but it is believed to involve the activation of procaspase-3, an enzyme involved in the initiation of apoptosis. This compound has been shown to bind to procaspase-3 and induce its activation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, making it a promising anticancer agent. This compound has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
实验室实验的优点和局限性
One advantage of N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide is its high solubility in water, which makes it easy to use in lab experiments. However, this compound is sensitive to light and air, which can affect its stability. This compound also has a short half-life in vivo, which may limit its effectiveness as an anticancer agent.
未来方向
For research on N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide include:
1. Developing more stable analogs of this compound that are less sensitive to light and air.
2. Investigating the use of this compound in combination with other anticancer agents to enhance its effectiveness.
3. Studying the pharmacokinetics of this compound to optimize dosing and administration.
4. Exploring the use of this compound in the treatment of other diseases, such as inflammatory diseases.
Conclusion
This compound is a promising anticancer agent that has shown potential in both in vitro and in vivo studies. Further research is needed to fully understand the mechanism of action of this compound and to optimize its effectiveness as an anticancer agent. This compound may also have potential as a treatment for other diseases, such as inflammatory diseases.
科学研究应用
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been tested in various cancer cell lines, including breast, colon, lung, and pancreatic cancer cells, and has shown promising results. This compound has also been tested in animal models of cancer and has been shown to inhibit tumor growth.
属性
IUPAC Name |
N-[2-chloro-5-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O2/c24-19-5-4-18(21(27)26-6-2-1-3-7-26)11-20(19)25-22(28)23-12-15-8-16(13-23)10-17(9-15)14-23/h4-5,11,15-17H,1-3,6-10,12-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBLBJXKNMUXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-({[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4708087.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B4708096.png)
![methyl 5-benzyl-2-({[(4-bromo-2-ethylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4708101.png)

![methyl 2-{[(dipropylamino)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B4708114.png)
![N-[3-(1-azepanyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4708119.png)
![8-hydroxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B4708132.png)


![4-chloro-2,7-bis(4-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B4708152.png)
![2-chloro-N-[2-(dimethylamino)ethyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B4708158.png)

![2-[3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4708178.png)
![methyl 2-{5-[(2-bromophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4708191.png)